![molecular formula C23H23N9O4 B561825 N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine CAS No. 303173-39-9](/img/structure/B561825.png)
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine
Overview
Description
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine is a DNA adduct formed by the reaction of DNA with the heterocyclic aromatic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-B]pyridine (PhIP). PhIP is a food mutagen and carcinogen formed during the grilling or frying of meats, poultry, and fish. This compound is of significant interest due to its potential role in human dietary carcinogenesis .
Preparation Methods
The preparation of N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine involves the metabolic activation of PhIP. PhIP is first oxidized by cytochrome P450 enzymes to form N-hydroxy-PhIP. This intermediate is further activated by N-acetyltransferases or sulfotransferases to form N-acetoxy-PhIP, which then reacts with deoxyguanosine residues in DNA to form the adduct
Chemical Reactions Analysis
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine undergoes several types of chemical reactions:
Oxidation: The initial formation of the compound involves the oxidation of PhIP by cytochrome P450 enzymes.
Substitution: The N-acetoxy-PhIP intermediate reacts with deoxyguanosine residues in DNA, forming the DNA adduct.
Hydrolysis: The compound can be hydrolyzed to release the modified deoxyguanosine.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, N-acetyltransferases, sulfotransferases, and deoxyguanosine residues in DNA. The major product formed from these reactions is the this compound DNA adduct .
Scientific Research Applications
Mutagenesis Studies
Research has demonstrated that dG-C8-PhIP is mutagenic in mammalian cells. A study utilized site-specifically modified oligodeoxynucleotides to investigate the mutagenic properties of this DNA adduct. The findings indicated that when dG-C8-PhIP-modified oligomers were transfected into simian kidney cells (COS-7), they exhibited preferential incorporation of the correct base opposite the adduct, primarily resulting in G → T transversions. The mutational frequency varied based on the neighboring sequence context, with higher frequencies observed when specific bases (dC or dG) flanked the adduct .
Dietary Implications and Cancer Risk
dG-C8-PhIP is formed during the cooking of meat at high temperatures, contributing to dietary exposure to carcinogenic compounds. Studies have quantified dietary intake levels of PhIP, revealing significant variations based on cooking methods and meat types. For instance, direct measurements have indicated intake levels ranging from 0.07 to 4.3 ng/kg per day .
The metabolic activation of PhIP is crucial for its function as a mutagen. It is metabolized in the liver by enzymes such as Cytochrome P-450 1A2, leading to the formation of genotoxic metabolites that can bind to DNA and induce mutations. Individuals with rapid metabolic phenotypes may face a higher risk of cancer due to increased levels of these harmful metabolites .
Case Studies and Research Findings
Several studies have documented the effects of dG-C8-PhIP in various contexts:
Analytical Techniques for Detection
The detection and quantification of dG-C8-PhIP and related compounds are essential for understanding their impact on human health. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to measure HCA levels in cooked foods accurately. These methods allow researchers to assess dietary exposure levels and correlate them with cancer risk factors effectively .
Mechanism of Action
The mechanism by which N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine exerts its effects involves the metabolic activation of PhIP to form reactive intermediates that bind covalently to DNA. The primary molecular target is deoxyguanosine residues in DNA, leading to the formation of the DNA adduct . This adduct can cause mutations during DNA replication, contributing to carcinogenesis .
Comparison with Similar Compounds
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine is unique due to its formation from a specific food-derived carcinogen, PhIP. Similar compounds include:
N-(2-deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP): A DNA adduct formed by the bladder carcinogen 4-aminobiphenyl, found in cigarette smoke and other sources.
N-(2′-deoxyguanosin-8-yl)PhIP: Another DNA adduct formed by PhIP, used as a biomarker for PhIP exposure.
These compounds share the common feature of being DNA adducts formed by carcinogenic compounds, but they differ in their sources and specific structures.
Biological Activity
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine (dG-C8-PhIP) is a DNA adduct formed from the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). This compound has garnered attention due to its mutagenic properties and potential role in cancer development. This article reviews its biological activity, including mutagenicity, metabolic pathways, and implications for human health.
1. Mutagenicity of dG-C8-PhIP
Research indicates that dG-C8-PhIP exhibits significant mutagenic activity. In mammalian cell systems, it primarily induces G → T transversions, which are a type of point mutation where guanine (G) is replaced by thymine (T) during DNA replication. A study utilizing site-specifically modified oligodeoxynucleotides demonstrated that when dG-C8-PhIP was introduced into simian kidney cells, it resulted in a mutational frequency of 28-30% when flanked by cytosine (C) or guanine (G), compared to just 13% when flanked by adenine (A) .
2. Metabolic Activation and Formation of DNA Adducts
PhIP is metabolized in the liver to form N-hydroxy-PhIP, which can then react with DNA to form dG-C8-PhIP. This metabolic activation is facilitated by cytochrome P450 enzymes, particularly CYP1A2 and CYP1A1 . The formation of dG-C8-PhIP has been confirmed through various analytical techniques, including HPLC and mass spectrometry .
Table 1: Metabolic Pathways of PhIP
Metabolite | Enzyme Involved | Biological Activity |
---|---|---|
N-hydroxy-PhIP | CYP1A2 | Forms mutagenic DNA adducts |
4'-Hydroxy-PhIP | CYP1A1 | Considered a detoxified metabolite |
dG-C8-PhIP | - | Induces mutations in DNA |
3. Experimental Evidence of Biological Activity
Various studies have provided evidence for the biological activity of dG-C8-PhIP:
- In Vivo Studies : In animal models, such as B6C3F1 mice, exposure to PhIP led to a significant increase in the incidence of hepatocellular adenomas and carcinomas . Specifically, at higher doses of PhIP, the incidence of tumors was markedly elevated compared to control groups.
- In Vitro Studies : In cultured mammalian cells, dG-C8-PhIP was shown to induce DNA strand breaks and chromosomal aberrations. Specifically, it induced sister chromatid exchanges in repair-deficient Chinese hamster ovary cells .
Case Study: Mutagenicity Testing in Salmonella
dG-C8-PhIP has also been tested using the Ames test with Salmonella typhimurium, where it exhibited mutagenic properties consistent with those observed in mammalian systems. The compound was found to cause mutations at concentrations relevant to dietary exposure levels .
4. Implications for Human Health
The presence of dG-C8-PhIP as a significant DNA adduct raises concerns regarding its role in human carcinogenesis. Given that PhIP is commonly found in cooked meats, understanding its biological activity is crucial for assessing dietary risks associated with cancer development.
Table 2: Summary of Biological Effects of dG-C8-PhIP
Biological Effect | Observed Outcome |
---|---|
Mutagenicity | Induces G → T transversions |
Tumorigenesis | Increased incidence of liver tumors |
DNA Damage | Induces strand breaks and aberrations |
Metabolic Activation | Formed through cytochrome P450 enzymes |
5. Conclusion
This compound is a potent mutagen formed from PhIP that poses significant risks related to DNA damage and potential carcinogenesis. Ongoing research is essential to fully elucidate its mechanisms of action and implications for public health.
Q & A
Basic Research Questions
Q. What are the primary methodologies for detecting and quantifying PhIP-C8-dG adducts in DNA, and how do they compare in sensitivity and specificity?
- Answer :
- ³²P-postlabeling : Historically dominant, requiring minimal DNA (1–10 µg) but lacking structural confirmation and internal standardization. Detection limits range from 1–10 adducts/10⁸ nucleotides .
- LC-ESI-MS/MS with [¹³C₁₀] internal standards : Provides structural validation and accurate quantification (LOD: 1.5 adducts/10⁸ nucleotides). Requires 50 µg DNA and offers automation via column-switching to reduce matrix interference .
- Accelerator Mass Spectrometry (AMS) : Most sensitive (LOD: ~1 adduct/10¹⁰ nucleotides) but requires ³H/¹⁴C-labeled carcinogens, limiting its use in population studies .
- Comparison Table :
Method | Sensitivity (Adducts/10⁸ nt) | DNA Required | Structural Confirmation | Isotope Label Needed |
---|---|---|---|---|
³²P-postlabeling | 1–10 | 1–10 µg | No | No |
LC-ESI-MS/MS | 1.5 | 50 µg | Yes | [¹³C₁₀] internal std |
AMS | 0.01 | 1 µg | No | ³H/¹⁴C required |
Q. How is PhIP metabolically activated to form PhIP-C8-dG adducts?
- Answer : PhIP undergoes CYP1A2-mediated N-hydroxylation to form N-hydroxy-PhIP, which is esterified by NAT or SULT enzymes to produce the reactive nitrenium ion. This ion binds to the C8 position of deoxyguanosine, forming PhIP-C8-dG. Human liver microsomes exclusively produce N-hydroxy-PhIP via CYP1A2 (Km = 55 µM, Vmax = 666 pmol/min/mg protein), confirmed by >95% inhibition with furafylline (CYP1A2 inhibitor) .
Q. What is the mutagenic profile of PhIP-C8-dG in mammalian cells?
- Answer : PhIP-C8-dG primarily induces G→T transversions (85% of mutations), with minor G→A transitions and G→C transversions. Mutation frequency depends on sequence context:
- 5' flanking bases : Higher frequencies with dC or dG (28–30%) vs. dA (13%).
- Deletions : Observed only when dG or dT flanks the adduct .
- Mutation Spectrum Table :
5' Flanking Base | Mutation Frequency (%) | Dominant Mutation Type |
---|---|---|
dC | 28–30 | G→T transversion |
dG | 28–30 | G→T transversion |
dA | 13 | G→T transversion |
dT | 13 | Single-base deletions |
Advanced Research Questions
Q. How do discrepancies in PhIP-C8-dG adduct quantification arise between ³²P-postlabeling and LC-MS/MS, and how can they be resolved?
- Answer : Discrepancies stem from:
- ³²P-postlabeling : Lacks internal standards, leading to variability in adduct recovery (e.g., inter-lab differences in TLC separation).
- LC-MS/MS : Uses isotope dilution for precision but requires higher DNA input.
- Resolution : Cross-validation using both methods or incorporating [¹³C₁₀]-PhIP-C8-dG in ³²P workflows improves accuracy .
Q. What experimental design considerations are critical for in vivo PhIP-C8-dG adduct studies?
- Answer :
- Animal Models : Use tissue-specific CYP1A2 knockouts (e.g., Cyp1a2-null mice) to study compensatory pathways (e.g., CYP2C enzymes contributing to residual adducts) .
- Dosing : Oral gavage at 50 mg/kg body weight for 5 days in mice yields colon adducts (14.8 ± 3.7/10⁶ nucleotides), reflecting human dietary exposure .
- DNA Hydrolysis : Enzymatic digestion with DNase I, phosphodiesterase I, and alkaline phosphatase, followed by SPE cleanup to remove unmodified nucleotides .
Q. How does sequence context influence PhIP-C8-dG mutagenesis, and what mechanistic insights does this provide?
- Answer : The 5' flanking base alters DNA polymerase fidelity during replication:
- dC/dG contexts : Stabilize adduct stacking, promoting error-prone bypass (e.g., G→T).
- dA/dT contexts : Induce structural distortions, favoring deletions or misincorporation.
- Implication : Mutation hotspots in genes like Apc (5'-GGGA-3'→5'-GGA-3') align with PhIP-induced colon carcinogenesis .
Q. What are the limitations of using Cyp1a2-null models to study PhIP carcinogenesis?
- Answer : Despite CYP1A2 knockout, residual N-hydroxylation and adduct formation occur due to:
- CYP2C enzymes : Contribute ~20% of PhIP activation in mice.
- Extrahepatic metabolism : Colon and mammary tissues retain metabolic capacity via alternative pathways .
Q. Methodological Challenges
Q. How can matrix interference be minimized in LC-MS/MS analysis of PhIP-C8-dG?
- Answer :
- Column-switching : Online trapping columns retain adducts while washing away unmodified nucleotides .
- Ion suppression mitigation : Use high-purity solvents and optimize CID energy (e.g., 25 eV for PhIP-C8-dG aglycone ion fragmentation) .
Q. Why are stable isotope internal standards preferred over deuterated analogs for PhIP-C8-dG quantification?
- Answer : [¹³C₁₀]-PhIP-C8-dG avoids isotopic exchange and fragmentation biases seen with deuterated standards, ensuring co-elution and identical ionization efficiency .
Q. Data Interpretation
Q. How do PhIP-C8-dG adduct levels correlate with tissue-specific carcinogenesis in rodents?
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[[6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-yl]amino]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVGJHQDVDVQHH-UNSNFXJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N9O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747495 | |
Record name | 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303173-39-9 | |
Record name | 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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